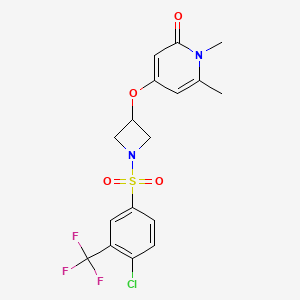

![molecular formula C6H5N3O4 B2719138 1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid CAS No. 2415641-86-8](/img/structure/B2719138.png)

1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

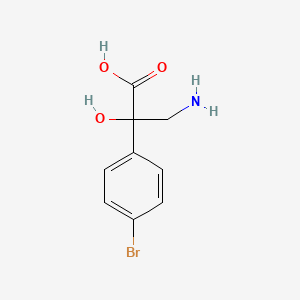

1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound. Its molecular formula is C₅H₃N₃O₂ . Triazoles, including this compound, exhibit versatile biological activities due to their unique structure, which allows them to interact with enzymes and receptors in the biological system. These activities span antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties .

Synthesis Analysis

The synthesis of triazole compounds has attracted significant attention. Various nitrogen sources have been employed in their synthesis over the past 20 years. These sources include amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone. Copper-catalyzed cross-couplings have also played a crucial role in the synthesis of 1,2,3-/1,2,4-triazoles. Notably, continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst have been successful in achieving good functional group tolerance and high yields .

Molecular Structure Analysis

1-[(E)-2-Carboxyethenyl]triazole-4-carboxylic acid contains a triazole ring, which comprises three nitrogen atoms and two carbon atoms. The compound’s unique structure allows it to form non-covalent bonds with enzymes and receptors, contributing to its broad-spectrum biological activities .

Chemical Reactions Analysis

The 1,2,3-triazole moiety is significant in chemistry and chemical biology. It mimics amide bonds and exhibits inert properties. The copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) reaction, known as the “click reaction,” has been pivotal in triazole synthesis. This reaction allows for the reliable and high-yielding formation of triazole structures. It has applications in bioconjugation, dendrimer synthesis, peptidomimetics, and materials science .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(E)-2-carboxyethenyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c10-5(11)1-2-9-3-4(6(12)13)7-8-9/h1-3H,(H,10,11)(H,12,13)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQXLORKLJTAN-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1C=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=NN1/C=C/C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1E)-2-carboxyeth-1-en-1-yl]-1H-1,2,3-triazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

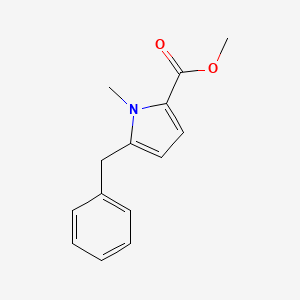

![7-chloro-2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2719058.png)

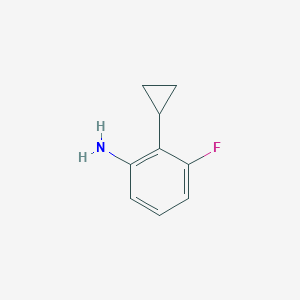

![(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2719062.png)

![1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2719066.png)

![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)

![3-((2-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719075.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)